molecular formula C13H7ClFIN2O3 B14204680 Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro- CAS No. 826991-62-2

Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro-

Cat. No.: B14204680
CAS No.: 826991-62-2
M. Wt: 420.56 g/mol
InChI Key: QWTMYSGSNWHLLK-UHFFFAOYSA-N
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Description

Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro- is a complex organic compound with significant interest in various scientific fields This compound is characterized by the presence of multiple functional groups, including a benzamide core, chloro, iodo, fluoro, and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro- typically involves multi-step organic reactions. One common approach is the nitration of a precursor compound followed by halogenation and amide formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the halogens.

Scientific Research Applications

Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro- involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. The nitro group, for example, can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-(4-chloro-2-iodophenyl)-2-nitro-
  • N-(4-Chloro-2-iodophenyl)-2-hydroxy-5-iodobenzamide

Uniqueness

Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro- is unique due to the presence of the fluoro substituent, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

826991-62-2

Molecular Formula

C13H7ClFIN2O3

Molecular Weight

420.56 g/mol

IUPAC Name

N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitrobenzamide

InChI

InChI=1S/C13H7ClFIN2O3/c14-7-1-3-11(10(16)5-7)17-13(19)9-6-8(15)2-4-12(9)18(20)21/h1-6H,(H,17,19)

InChI Key

QWTMYSGSNWHLLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NC2=C(C=C(C=C2)Cl)I)[N+](=O)[O-]

Origin of Product

United States

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